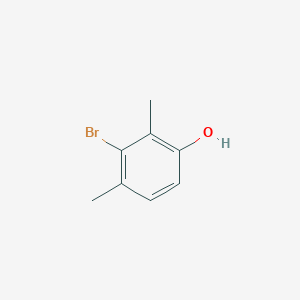

1-(2-Fluoro-3-nitrophenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

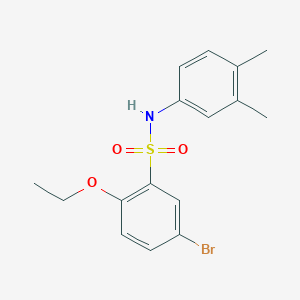

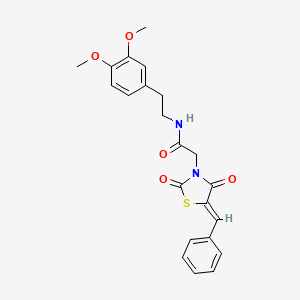

1-(2-Fluoro-3-nitrophenyl)propan-2-one is a chemical compound with the molecular formula C9H8FNO4 . It is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-3-nitrophenyl)propan-2-one can be represented by the InChI code1S/C9H8FNO4/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3,13H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

1-(2-Fluoro-3-nitrophenyl)propan-2-one is a solid at room temperature . It has a molecular weight of 213.17 . The compound is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Photophysical Properties and Solvatochromic Effects

- Photophysical Characteristics : The study of the photophysical properties of certain chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, revealed bathochromic shifts in absorption and fluorescence spectra when transitioning from non-polar to polar solvents. These shifts indicate significant intramolecular charge transfer (ICT) interactions, signifying a substantial difference in dipole moment between the ground and excited states. This implies that these molecules are more stabilized in the singlet excited state compared to the ground state, which is crucial for understanding the solvent-dependent behavior of related compounds (Kumari et al., 2017).

Synthesis and Structural Studies

- Synthesis and Resolution : Research on the synthesis, resolution, and determination of the absolute configuration of 2-(α-hydroxy)aryl acrylate esters provides insights into the structural intricacies and stereochemical aspects of compounds related to 1-(2-Fluoro-3-nitrophenyl)propan-2-one. Such studies are foundational for understanding the chemical behavior and potential applications of this compound and its derivatives (Drewes et al., 1992).

Molecular Logic Systems and Sensor Applications

- Molecular Logic Systems : A novel fluorophore was developed, which can function as a pH-controlled molecular switch and a protic solvent polarity sensor. Additionally, this compound can act as a selective sensor for Hg2+ ions, showcasing its potential for applications in multiple-mode molecular logic systems. This demonstrates the potential for compounds similar to 1-(2-Fluoro-3-nitrophenyl)propan-2-one to be used in complex sensing and logic applications (Zhang et al., 2008).

Corrosion Inhibition

- Corrosion Inhibition : The use of 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions highlights the potential for derivatives of 1-(2-Fluoro-3-nitrophenyl)propan-2-one in industrial applications. Such compounds can effectively protect metal surfaces from corrosion, providing practical benefits in various industries (Hamani et al., 2017).

Fluorescence Studies and Chemical Sensing

- Fluorescence and Optical Properties : Research on indolizino[3,2-c]quinolines, synthesized through a novel route involving 2-methylpyridines and 2-bromo-2'-nitroacetophenone, showcases the potential for compounds related to 1-(2-Fluoro-3-nitrophenyl)propan-2-one in the development of fluorescent probes. These compounds exhibit unique and desirable optical properties, indicating their suitability as fluorescent probes in various applications (Park et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H317, H318, and H410 . Precautionary measures include P261, P264, P270, P272, P273, P280, P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391, and P501 . The compound is considered dangerous, as indicated by the signal word .

Propriétés

IUPAC Name |

1-(2-fluoro-3-nitrophenyl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-6(12)5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKRONAXJSCYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-3-nitrophenyl)propan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)

![3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2824020.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2824022.png)

![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)